N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Description
N-{2-[(4-Methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic small molecule characterized by a beta-carboline core fused with a tetrahydroisoquinoline-like structure. The compound features a 4-methoxyphenyl group linked via an amide bond to a glycinamide moiety, which is further connected to the beta-carboline scaffold. The 4-methoxyphenyl substituent may enhance lipophilicity and influence receptor binding, while the amide linkage contributes to metabolic stability.
Properties
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-28-15-8-6-14(7-9-15)23-20(26)12-22-21(27)25-11-10-17-16-4-2-3-5-18(16)24-19(17)13-25/h2-9,24H,10-13H2,1H3,(H,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJODKOMHPJLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide (CAS Number: 1010872-93-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 1010872-93-1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The beta-carboline structure is known to exhibit affinity for several receptors and enzymes:
- Receptor Interaction : It may interact with neurotransmitter receptors such as serotonin and dopamine receptors, influencing neurochemical pathways.
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of enzymes involved in metabolic pathways, which could be beneficial in treating conditions like cancer or neurodegenerative diseases.
Anticancer Activity
Research has indicated that compounds with beta-carboline structures often exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that related beta-carboline derivatives showed significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Neuroprotective Effects
Beta-carbolines are also studied for their neuroprotective properties. The following findings highlight the potential of this compound:
- Neuroprotection : Animal models have shown that beta-carbolines can protect against neurotoxicity induced by oxidative stress, which is relevant for conditions like Alzheimer's disease .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties:
- In Vitro Studies : Testing against various bacterial strains has shown promising results, indicating potential use as an antimicrobial agent .
Case Study 1: Anticancer Properties
A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated a dose-dependent decrease in cell viability, suggesting effective anticancer activity.
Case Study 2: Neuroprotective Mechanisms
In a model of oxidative stress-induced neuronal damage, administration of the compound resulted in reduced neuronal death and improved behavioral outcomes in treated animals compared to controls. This suggests its potential as a therapeutic agent for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:
Key Observations :
- Core Structure Impact: The beta-carboline core in the target compound distinguishes it from piperazine (4n), thiadiazole (), or thiazole () derivatives. Beta-carbolines are known for planar aromatic systems that facilitate intercalation or receptor binding, which may enhance CNS activity compared to non-aromatic cores like piperazine .
- Substituent Effects: The 4-methoxyphenyl group is common across analogs, suggesting its role in balancing solubility and lipophilicity.
- Amide Linkage : The glycinamide spacer in the target compound is structurally analogous to derivatives in and . This linkage may improve metabolic stability compared to ester or ether bonds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
